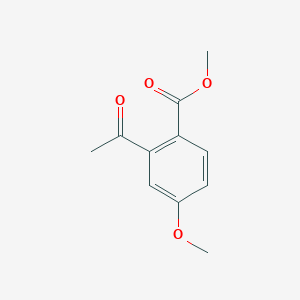

Methyl 2-acetyl-4-methoxybenzoate

Description

Methyl 2-acetyl-4-methoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a methoxy group at the 4-position and an acetyl group at the 2-position. Such compounds are often intermediates in pharmaceutical synthesis, leveraging ester and acetyl functionalities for further derivatization .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 2-acetyl-4-methoxybenzoate |

InChI |

InChI=1S/C11H12O4/c1-7(12)10-6-8(14-2)4-5-9(10)11(13)15-3/h4-6H,1-3H3 |

InChI Key |

JSGNVVAGPWSSOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and synthesis highlights:

Key Observations:

- Substituent Effects: The 2-acetyl group in this compound enhances electrophilicity, facilitating nucleophilic attacks for further functionalization. In contrast, the 2-amino group in Methyl 2-amino-4-benzyloxy-5-methoxybenzoate enables participation in coupling reactions (e.g., amide bond formation) .

- Synthetic Efficiency: Methyl 2-amino-4-benzyloxy-5-methoxybenzoate demonstrates a highly optimized three-step synthesis with >93% yields per step, emphasizing the importance of solvent selection (e.g., acetone for benzylation) and temperature control .

- Applications: Acetamido and formyl substituents (e.g., in Methyl 4-acetamido-2-hydroxybenzoate and Methyl 2-formyl-4-methoxybenzoate) broaden utility in medicinal chemistry and coordination chemistry, respectively .

Research Findings and Functional Insights

Reactivity and Stability

- Acetyl vs. Formyl Groups: The acetyl group (electron-withdrawing) in this compound stabilizes the aromatic ring against electrophilic substitution, whereas the formyl group in Methyl 2-formyl-4-methoxybenzoate increases susceptibility to oxidation or reduction .

- Methoxy Group Influence: The 4-methoxy substituent in all analogs enhances solubility in polar solvents (e.g., acetone, DMSO) compared to non-substituted benzoates .

Industrial Viability

- The nitro-selective reduction step in Methyl 2-amino-4-benzyloxy-5-methoxybenzoate synthesis minimizes side reactions, making it scalable for industrial production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.